molecular formula C8H9N7O3S B4299609 N-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-2-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDE

N-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-2-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDE

Cat. No.: B4299609
M. Wt: 283.27 g/mol
InChI Key: KDNCBKGRHULJGQ-UHFFFAOYSA-N
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Description

N-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-2-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDE is a complex organic compound that features both oxadiazole and triazole rings. These heterocyclic structures are known for their diverse biological activities and are often found in various pharmaceutical and agrochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-2-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDE typically involves multiple steps, starting with the formation of the oxadiazole and triazole rings. The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The triazole ring is often formed via the cyclization of azides with alkynes in the presence of a copper catalyst (CuAAC reaction).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-2-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert nitro groups to amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-2-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for various biological targets.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-2-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDE involves its interaction with specific molecular targets. The oxadiazole and triazole rings can bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole derivatives: Known for their antifungal and antimicrobial properties.

    Oxadiazole derivatives: Often used in pharmaceuticals and agrochemicals for their diverse biological activities.

Uniqueness

N-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-2-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDE is unique due to the combination of both oxadiazole and triazole rings in a single molecule. This dual functionality can enhance its biological activity and make it a versatile compound for various applications.

Properties

IUPAC Name

N-(4-acetamido-1,2,5-oxadiazol-3-yl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N7O3S/c1-4(16)11-6-7(15-18-14-6)12-5(17)2-19-8-9-3-10-13-8/h3H,2H2,1H3,(H,9,10,13)(H,11,14,16)(H,12,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDNCBKGRHULJGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NON=C1NC(=O)CSC2=NC=NN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N7O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-2-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-2-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-2-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-2-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDE
Reactant of Route 5
N-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-2-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-2-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDE

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